An In-Depth Technical Guide to N-Hydroxy-2-aminofluorene DNA Adduct Formation: Mechanisms, Analysis, and Biological Consequences
An In-Depth Technical Guide to N-Hydroxy-2-aminofluorene DNA Adduct Formation: Mechanisms, Analysis, and Biological Consequences
This guide provides a comprehensive technical overview of the formation of DNA adducts by N-hydroxy-2-aminofluorene (N-OH-AAF), a critical metabolite of the carcinogenic aromatic amine, 2-aminofluorene (2-AF) and its acetylated precursor, 2-acetylaminofluorene (2-AAF). This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, carcinogenesis research, and safety assessment. We will delve into the metabolic activation pathways, the chemistry of DNA adduct formation, state-of-the-art analytical methodologies for their detection, and their profound biological implications.
The Crucial First Step: Metabolic Bioactivation of 2-Aminofluorene
2-Aminofluorene and 2-acetylaminofluorene are not inherently reactive towards DNA.[1] Their genotoxic potential is unlocked through a series of metabolic transformations, primarily occurring in the liver, but also in other tissues.[2][3] Understanding this bioactivation cascade is fundamental to appreciating the causality of DNA adduct formation.
The Role of Cytochrome P450 in N-Hydroxylation
The initial and rate-limiting step in the activation of 2-AF is N-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, with CYP1A2 being a primary contributor.[4] This process converts the relatively inert amine group into a more reactive N-hydroxy group, yielding N-hydroxy-2-aminofluorene (N-OH-AF) or N-hydroxy-2-acetylaminofluorene (N-OH-AAF).[2][4]
The necessity of this metabolic activation is a key reason why in vitro genotoxicity assays, such as the Ames test, require the addition of a metabolic activation system like the S9 fraction from liver homogenates when evaluating pro-mutagens like 2-AF.[4]
Further Activation: The Formation of Reactive Esters
N-OH-AAF is a proximate carcinogen, but it requires further metabolic activation to become an ultimate carcinogen that can react with DNA. This subsequent activation is primarily achieved through two enzymatic pathways:
-
O-Acetylation by N-Acetyltransferases (NATs): N-acetyltransferases, both the monomorphic NAT1 and the polymorphic NAT2, catalyze the transfer of an acetyl group to the hydroxylamine, forming a highly reactive N-acetoxy-2-aminofluorene intermediate.[5] This ester is unstable and can spontaneously break down to form a nitrenium ion, a potent electrophile that readily attacks nucleophilic sites on DNA.
-
Sulfonation by Sulfotransferases (SULTs): Sulfotransferases catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to N-OH-AAF, producing an unstable sulfate ester.[6][7] Similar to the acetoxy ester, this intermediate can also lead to the formation of a reactive nitrenium ion.[8]
The following diagram illustrates the metabolic activation pathway of 2-aminofluorene.
Caption: Metabolic activation of 2-aminofluorene to a reactive nitrenium ion.
The Molecular Signature of Damage: N-OH-AAF DNA Adducts
The electrophilic nitrenium ion generated from the metabolic activation of N-OH-AAF primarily targets the C8 position of guanine bases in DNA, forming the major adduct, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF).[9] Other minor adducts, such as N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF), can also be formed.[10][11]
The formation of these bulky adducts distorts the DNA helix, which can have profound consequences for DNA replication and transcription.[12][13] The presence of the acetyl group in dG-C8-AAF, for instance, causes a greater distortion than the dG-C8-AF adduct, leading to different mutational outcomes.[12][13]
Biological Consequences of Adduct Formation: From Mutation to Carcinogenesis
The formation of N-OH-AAF-DNA adducts is a critical initiating event in the carcinogenic process.[8][14] These adducts can lead to mutations if not repaired before DNA replication. The type of mutation induced depends on the specific adduct and the DNA sequence context.[12]
-
dG-C8-AF adducts are known to primarily cause base substitution mutations.[12]
-
dG-C8-AAF adducts, with their bulkier acetyl group, tend to cause frameshift mutations by inducing a conformational change in the adducted deoxyguanosine to the syn-conformation, which can block DNA polymerase.[12]
These mutations can occur in critical genes that regulate cell growth and division, such as oncogenes and tumor suppressor genes, ultimately leading to the development of cancer.[12] 2-aminofluorene has been shown to be a carcinogen in laboratory animals, inducing tumors in various organs.[15][16]
Analytical Methodologies for the Detection and Quantification of N-OH-AAF DNA Adducts
The accurate detection and quantification of DNA adducts are essential for assessing exposure to carcinogens and for understanding their mechanisms of action. Several sensitive techniques are employed for the analysis of N-OH-AAF DNA adducts.
³²P-Postlabeling Assay
The ³²P-postlabeling assay is a highly sensitive method for detecting a wide range of DNA adducts, including those formed by N-OH-AAF.[17][18] The general workflow for this technique is as follows:
Experimental Protocol: ³²P-Postlabeling Assay
-
DNA Isolation: Isolate high-purity DNA from the tissue or cells of interest.
-
DNA Digestion: Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional): For very low levels of adducts, an enrichment step, such as nuclease P1 digestion to remove normal nucleotides, can be performed.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the normal nucleotides and from each other using multidimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Detect the radiolabeled adducts by autoradiography and quantify the amount of radioactivity to determine the adduct levels.
Caption: Workflow for the ³²P-postlabeling assay for DNA adduct detection.
Mass Spectrometry-Based Methods
Liquid chromatography-mass spectrometry (LC-MS) has become a powerful tool for the detection and structural characterization of DNA adducts.[8][19] This technique offers high specificity and sensitivity.
Experimental Protocol: LC-MS for DNA Adduct Analysis
-
DNA Isolation: Isolate high molecular weight DNA from the biological sample.
-
DNA Hydrolysis: Hydrolyze the DNA to individual deoxynucleosides using a cocktail of enzymes, including DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[12]
-
Sample Cleanup and Enrichment: Use solid-phase extraction (SPE) to remove interfering substances and enrich the adducted deoxynucleosides.
-
LC Separation: Separate the deoxynucleosides using reverse-phase HPLC.
-
MS/MS Detection: Detect and identify the adducted deoxynucleosides using tandem mass spectrometry (MS/MS). The characteristic neutral loss of the deoxyribose moiety (116 Da) is often used for screening and identification.[12][20]
-
Quantification: Quantify the adducts using stable isotope-labeled internal standards.
| Method | Sensitivity | Specificity | Throughput | Structural Information |
| ³²P-Postlabeling | Very High | Moderate | Low | Limited |
| LC-MS/MS | High | Very High | Moderate | High |
| Immunoassays | High | Variable | High | None |
Table 1: Comparison of common methods for DNA adduct analysis.
Conclusion and Future Directions
The formation of DNA adducts by N-hydroxy-2-aminofluorene is a well-established mechanism of chemical carcinogenesis. A thorough understanding of the metabolic pathways leading to these adducts, their chemical nature, and their biological consequences is paramount for assessing the risk posed by aromatic amines. Advances in analytical techniques, particularly mass spectrometry, continue to enhance our ability to detect and quantify these adducts with high sensitivity and specificity, providing valuable biomarkers for exposure and risk assessment. Future research will likely focus on the role of individual genetic polymorphisms in the metabolizing enzymes in modulating susceptibility to 2-aminofluorene-induced carcinogenesis and on the development of more high-throughput methods for adduct analysis in human biomonitoring studies.
References
-
Hein, D. W., Doll, M. A., Fretland, A. J., Leff, M. A., Webb, S. J., Xiao, G. H., Devanaboyina, U. S., Tendulkar, B. A., & MacLeod, S. L. (2000). Metabolic Activation of N-Hydroxy-2-aminofluorene and N-Hydroxy-2-acetylaminofluorene by Monomorphic N-Acetyltransferase (NAT1) and Polymorphic N-Acetyltransferase (NAT2) in Colon Cytosols of Syrian Hamsters Congenic at the NAT2 Locus. Cancer Research, 60(5), 1345-1350. [Link]
-
Wu, S. G., & Straub, K. D. (1976). Purification and characterization of N-hydroxy-2-acetylaminofluorene sulfotransferase from rat liver. The Journal of biological chemistry, 251(21), 6529–6536. [Link]
-
Thorgeirsson, S. S., & Nelson, W. L. (1976). Metabolism of N-hydroxy-2-acetylaminofluorene and N-hydroxy-2-aminofluorene by guinea pig liver microsomes. Cancer research, 36(7 PT 1), 2288–2293. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-Acetylaminofluorene. EPA.gov. [Link]
-
Wikipedia. (2023, December 1). 2-Aminofluorene. In Wikipedia. [Link]
-
Pfuhler, S., Elespuru, R., Aardema, M. J., Doak, S. H., Donner, E. M., Honma, M., ... & van Benthem, J. (2020). Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models. Mutagenesis, 35(1), 57-68. [Link]
-
Pfuhler, S., Elespuru, R., Aardema, M. J., Doak, S. H., Donner, E. M., Honma, M., ... & van Benthem, J. (2020). Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human s. Semantic Scholar. [Link]
-
Beranek, D. T., White, G. L., Heflich, R. H., & Beland, F. A. (1982). Aminofluorene-DNA adduct formation in Salmonella typhimurium exposed to the carcinogen N-hydroxy-2-acetylaminofluorene. Proceedings of the National Academy of Sciences of the United States of America, 79(17), 5175–5178. [Link]
-
Beranek, D. T., White, G. L., Heflich, R. H., & Beland, F. A. (1982). Aminofluorene-DNA adduct formation in Salmonella typhimurium exposed to the carcinogen N-hydroxy-2-acetylaminofluorene. Proceedings of the National Academy of Sciences of the United States of America, 79(17), 5175–5178. [Link]
-
Pfuhler, S., Elespuru, R., Aardema, M. J., Doak, S. H., Donner, E. M., Honma, M., ... & van Benthem, J. (2020). Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models. Mutagenesis, 35(1), 57-68. [Link]
-
Taylor & Francis. (n.d.). DNA adducts – Knowledge and References. Taylor & Francis Online. [Link]
-
Singh, R., & Farmer, P. B. (2006). DNA adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of analytical toxicology, 30(8), 556–567. [Link]
-
Kriek, E. (1992). Fifty years of research on N-acetyl-2-aminofluorene, one of the most versatile compounds in experimental cancer research. Journal of cancer research and clinical oncology, 118(7), 481–489. [Link]
-
Gunturi, S., Culp, S. J., & Roberts, D. W. (1995). Formation of DNA adducts from N-acetoxy-2-acetylaminofluorene and N-hydroxy-2-acetylaminofluorene in rat hemopoietic tissues in vivo. Carcinogenesis, 16(11), 2615–2621. [Link]
-
National Research Council (US) Committee on Biologic Markers. (1989). Biologic Markers in Reproductive Toxicology. National Academies Press (US). [Link]
-
Chen, Y. (2022). CHEMICAL BIOLOGY OF DNA ADDUCT REPAIR, BYPASS AND MUTAGENESIS. DigitalCommons@URI. [Link]
-
Hoffmann, G. R., & Fuchs, R. P. (1997). N-2-aminofluorene and N-2 Acetylaminofluorene Adducts: The Local Sequence Context of an Adduct and Its Chemical Structure Determine Its Replication Properties. Journal of molecular biology, 269(4), 521–537. [Link]
-
Thissen, M. R., & Kriek, E. (1980). Metabolism of 2-acetylaminofluorene. I. Metabolism in vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by hepatic enzymes. Chemico-biological interactions, 30(2), 211–227. [Link]
-
Martin, C. N., Beland, F. A., Kennelly, J. C., & Kadlubar, F. F. (1982). Quantification of adducts formed in DNA treated with N-acetoxy-2-acetylaminofluorene or N-hydroxy-2-aminofluorene: comparison of trifluoroacetic acid and enzymatic degradation. Carcinogenesis, 3(9), 1017–1020. [Link]
-
Schut, H. A., Winton, R. J., & Thorgeirsson, S. S. (1980). Metabolic activation of 2-aminofluorene by isolated rat liver cells through different pathways leading to hepatocellular DNA-repair and bacterial mutagenesis. Mutation research, 74(3), 226. [Link]
-
Office of Environmental Health Hazard Assessment. (1998). Evidence on the Carcinogenicity of 2-Aminofluorene. OEHHA. [Link]
-
Yamazoe, Y., Abu-Zeid, M., Gong, D., & Kato, R. (1990). Regulation of hepatic sulfotransferase catalyzing the activation of N-hydroxyarylamide and N-hydroxyarylamine by growth hormone. Japanese journal of cancer research : Gann, 81(11), 1163–1168. [Link]
-
Rindgen, D., Turesky, R. J., & Vouros, P. (2000). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Chemical research in toxicology, 13(12), 1195–1210. [Link]
-
Guengerich, F. P. (2004). Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update. Drug metabolism reviews, 36(3-4), 513–551. [Link]
-
Lu, H., & Klaassen, C. D. (2020). The Role of Sulfotransferases in Liver Diseases. International journal of molecular sciences, 21(18), 6549. [Link]
-
Singh, R., & Farmer, P. B. (2018). Methods for the Detection of DNA Adducts. In DNA Adducts (pp. 1-21). Royal Society of Chemistry. [Link]
-
An, J., & Wang, Y. (2013). Mass Spectrometry of Structurally Modified DNA. Mass spectrometry reviews, 32(2), 112–134. [Link]
-
Al-Jahdali, A., & El-Kadi, A. O. S. (2024). Human sulfotransferase SULT2B1 physiological role and the impact of genetic polymorphism on enzyme activity and pathological conditions. Journal of Basic and Clinical Physiology and Pharmacology, 0(0). [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for Used Mineral-Based Crankcase Oil. ATSDR. [Link]
-
Bordin, F., Peron, M., & Levis, A. G. (1979). Chemistry and in vitro mutagenicity of 2-aminofluorene derivatives. Il Farmaco; edizione scientifica, 34(11), 939–951. [Link]
-
Nakano, T., Mizuguchi, H., & Fukuda, T. (2009). Selective role of sulfotransferase 2A1 (SULT2A1) in the N-sulfoconjugation of quinolone drugs in humans. Drug metabolism and disposition: the biological fate of chemicals, 37(5), 1079–1087. [Link]
Sources
- 1. 2-Aminofluorene - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolism of 2-acetylaminofluorene. I. Metabolism in vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Purification and characterization of N-hydroxy-2-acetylaminofluorene sulfotransferase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Sulfotransferases in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Aminofluorene-DNA adduct formation in Salmonella typhimurium exposed to the carcinogen N-hydroxy-2-acetylaminofluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formation of DNA adducts from N-acetoxy-2-acetylaminofluorene and N-hydroxy-2-acetylaminofluorene in rat hemopoietic tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of adducts formed in DNA treated with N-acetoxy-2-acetylaminofluorene or N-hydroxy-2-aminofluorene: comparison of trifluoroacetic acid and enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-2-aminofluorene and N-2 acetylaminofluorene adducts: the local sequence context of an adduct and its chemical structure determine its replication properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biologic Significance of DNA Adducts and Protein Adducts - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Fifty years of research on N-acetyl-2-aminofluorene, one of the most versatile compounds in experimental cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oehha.ca.gov [oehha.ca.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
